1-(Difluoromethyl)-4-(trifluoromethoxy)benzene
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Overview
Description
1-(Difluoromethyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various difluoromethylation reagents under specific conditions, often involving transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The exact methods can vary depending on the desired purity and yield, but they generally follow similar principles to those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-4-(trifluoromethoxy)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl thiocyanates and aryl diazonium salts, often under transition metal-free conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield difluoromethyl thioethers, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
1-(Difluoromethyl)-4-(trifluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The difluoromethyl and trifluoromethoxy groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity . These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-trifluoromethyl-benzene: Similar in structure but with different functional group positions.
1-Bromo-3-(difluoromethoxy)benzene: Contains a bromine atom instead of a trifluoromethoxy group.
Uniqueness
1-(Difluoromethyl)-4-(trifluoromethoxy)benzene is unique due to the specific combination and positioning of its functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(difluoromethyl)-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10)5-1-3-6(4-2-5)14-8(11,12)13/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBXRZFGBVTYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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